molecular formula C21H20ClNO4 B2652730 3-(4-Chlorophenyl)-7-(2-morpholin-4-ylethoxy)chromen-2-one CAS No. 903585-65-9

3-(4-Chlorophenyl)-7-(2-morpholin-4-ylethoxy)chromen-2-one

Cat. No. B2652730
CAS RN: 903585-65-9
M. Wt: 385.84
InChI Key: WBMIFBPOSCRWGS-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-7-(2-morpholin-4-ylethoxy)chromen-2-one, also known as AG-1478, is a small molecule inhibitor that has been widely used in scientific research. This compound is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a critical role in the regulation of cell growth, differentiation, and survival.

Scientific Research Applications

Synthesis and Characterization

One area of research involves the synthesis of chromen-2-one derivatives and their precursors, highlighting techniques and conditions optimized for generating these compounds. For instance, methods for synthesizing key intermediates like 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, which is crucial for the development of DNA-dependent protein kinase (DNA-PK) inhibitors, have been described. These methods emphasize the strategic use of allyl protecting groups and employ reactions such as the Baker-Venkataraman rearrangement for constructing the chromenone scaffold (Rodriguez Aristegui et al., 2006).

Potential Biological Activities

The biological activity of chromen-2-one derivatives has been a subject of investigation, particularly in the context of their potential as DNA-PK inhibitors. These compounds have been evaluated for their ability to inhibit DNA-PK, an enzyme involved in DNA repair processes, making them of interest in the study of cancer therapies. For example, derivatives of chromen-4-one have been synthesized and assessed for their inhibitory activity against DNA-PK, revealing structure-activity relationships that guide the development of more effective inhibitors (Hardcastle et al., 2005).

Methodological Innovations

Research has also focused on innovative synthetic methodologies, including green chemistry approaches and catalyst-free conditions. A notable example is the use of choline hydroxide as an efficient catalyst for the synthesis of trans-2,3-dihydrofuro[3,2-c]coumarins, demonstrating the potential for environmentally friendly synthetic routes (Salari et al., 2016).

properties

IUPAC Name

3-(4-chlorophenyl)-7-(2-morpholin-4-ylethoxy)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO4/c22-17-4-1-15(2-5-17)19-13-16-3-6-18(14-20(16)27-21(19)24)26-12-9-23-7-10-25-11-8-23/h1-6,13-14H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBMIFBPOSCRWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-7-(2-morpholin-4-ylethoxy)chromen-2-one

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